potassium;3-oxoisoindol-1-olate
Description
Potassium 3-oxoisoindol-1-olate is an organometallic compound featuring a potassium cation paired with a deprotonated 3-oxoisoindol-1-olate anion. The anion consists of a bicyclic isoindole core substituted with a ketone group at the 3-position.
Properties
IUPAC Name |
potassium;3-oxoisoindol-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHIOVKTDQVFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC2=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of potassium;3-oxoisoindol-1-olate may involve large-scale chemical reactors and advanced purification techniques. The process often includes the use of high-purity reagents and solvents, along with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
potassium;3-oxoisoindol-1-olate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to various substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
potassium;3-oxoisoindol-1-olate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of potassium;3-oxoisoindol-1-olate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary, but they typically involve key biochemical processes essential for cellular function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural or functional similarities with potassium 3-oxoisoindol-1-olate:
Key Observations :
- Potassium 2-phthalimidoethanesulfonate (CAS 91893-72-0) : The sulfonate group increases hydrophilicity, making it more water-soluble than potassium 3-oxoisoindol-1-olate. This property is advantageous in aqueous-phase reactions .
- Phthalimide DBU salt: The DBU (1,8-diazabicycloundec-7-ene) counterion is non-metallic and bulky, reducing ionic character but enhancing thermal stability in non-polar solvents .
Physical and Chemical Properties
While experimental data for potassium 3-oxoisoindol-1-olate are sparse, inferences can be drawn from analogs:
- Solubility : Potassium salts typically exhibit high solubility in polar solvents (e.g., water, DMSO). The sulfonate analog () is likely more soluble than the target compound due to the additional ionic sulfonate group .
- Stability : The DBU salt () demonstrates higher thermal stability than potassium salts, which may decompose at elevated temperatures due to cation-anion interactions .
- Reactivity: The pyridine-containing enolate () may exhibit enhanced nucleophilicity at the enolate oxygen due to electron-withdrawing effects of the pyridinyl group .
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